3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)-
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Overview
Description
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- is a chemical compound that belongs to the class of pyridine derivatives These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Substitution with Isobutyl and Methylthio Groups: The isobutyl and methylthio groups can be introduced through alkylation reactions using appropriate alkyl halides and thiols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Applications in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile, isobutyl, and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: Lacks the isobutyl and methylthio groups.
6-(2-Methylpropyl)-2-(methylthio)pyridine: Lacks the nitrile group.
2-(Methylthio)-3-pyridinecarbonitrile: Lacks the isobutyl group.
Uniqueness
3-Pyridinecarbonitrile, 6-(2-methylpropyl)-2-(methylthio)- is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
CAS No. |
647011-48-1 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8(2)6-10-5-4-9(7-12)11(13-10)14-3/h4-5,8H,6H2,1-3H3 |
InChI Key |
ZPNUYSBHJBKIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SC |
Origin of Product |
United States |
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